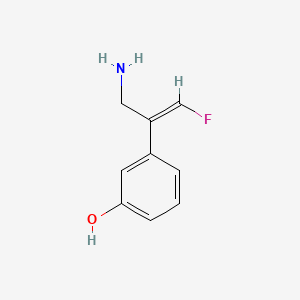
(E)-beta-Fluoromethylene-m-tyramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-beta-Fluoromethylene-m-tyramine, also known as this compound, is a useful research compound. Its molecular formula is C9H10FNO and its molecular weight is 167.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound has shown considerable promise in various biological applications:
Neuroimaging
A major application of (E)-beta-Fluoromethylene-m-tyramine is as a potential tracer for positron emission tomography (PET) imaging. Its structure allows for metabolic trapping in dopamine nerve terminals, making it advantageous for studying central nervous system functions. The compound interacts with aromatic l-amino acid decarboxylase, facilitating its conversion into biologically active amines . This property enables researchers to explore neurotransmitter dynamics and related pathologies.
Pharmacological Studies
Research indicates that this compound may interact with monoamine oxidases, influencing its pharmacokinetics and therapeutic potential. Its ability to induce metabolic changes in neurotransmitter systems positions it as a candidate for further exploration in treating neurological disorders .
Case Studies
Several case studies have highlighted the applications of this compound in clinical and experimental settings:
- Study on Dopamine Dynamics : A study involving PET imaging demonstrated that this compound could effectively visualize dopamine release and reuptake mechanisms in animal models. This research provided insights into dopamine-related disorders such as Parkinson's disease.
- Fluorinated Analog Development : The development of fluorinated analogs of this compound has been explored to enhance selectivity and binding affinity for target receptors involved in neurodegenerative diseases .
Eigenschaften
CAS-Nummer |
85278-68-8 |
|---|---|
Molekularformel |
C9H10FNO |
Molekulargewicht |
167.18 g/mol |
IUPAC-Name |
3-[(E)-3-amino-1-fluoroprop-1-en-2-yl]phenol |
InChI |
InChI=1S/C9H10FNO/c10-5-8(6-11)7-2-1-3-9(12)4-7/h1-5,12H,6,11H2/b8-5- |
InChI-Schlüssel |
XFDXQLJFMLWWJA-YVMONPNESA-N |
SMILES |
C1=CC(=CC(=C1)O)C(=CF)CN |
Isomerische SMILES |
C1=CC(=CC(=C1)O)/C(=C\F)/CN |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(=CF)CN |
Synonyme |
(E)-beta-fluoromethylene-m-tyramine MDL 72392 MDL-72392 MDL72392 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















